molecular formula C8H6BrN5O3S B457852 N~3~-(5-BROMO-1,3-THIAZOL-2-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(5-BROMO-1,3-THIAZOL-2-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B457852
M. Wt: 332.14g/mol
InChI Key: IAKXFJSRNRENDF-UHFFFAOYSA-N
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Description

N~3~-(5-BROMO-1,3-THIAZOL-2-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a nitro group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-(5-BROMO-1,3-THIAZOL-2-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the bromination of a thiazole derivative, followed by nitration and subsequent coupling with a pyrazole derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are common reducing agents.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are being explored in preclinical studies. It may serve as a lead compound for the development of new medications targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N3-(5-BROMO-1,3-THIAZOL-2-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine
  • tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
  • N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

Comparison: While these compounds share the thiazole ring with N3-(5-BROMO-1,3-THIAZOL-2-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE, they differ in their functional groups and overall structureFor instance, N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine is known for its inhibitory effects on platelet aggregation , whereas tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate is used in organic synthesis .

Conclusion

N~3~-(5-BROMO-1,3-THIAZOL-2-YL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike. Further studies are needed to fully explore its applications and mechanism of action.

Properties

Molecular Formula

C8H6BrN5O3S

Molecular Weight

332.14g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C8H6BrN5O3S/c1-13-3-4(14(16)17)6(12-13)7(15)11-8-10-2-5(9)18-8/h2-3H,1H3,(H,10,11,15)

InChI Key

IAKXFJSRNRENDF-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=NC=C(S2)Br)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC=C(S2)Br)[N+](=O)[O-]

Origin of Product

United States

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